molecular formula C7H10N2 B11925029 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine

2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11925029
M. Wt: 122.17 g/mol
InChI Key: XVMYODJNZPSKSC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves a one-pot three-component condensation reaction. This reaction typically includes the following components:

  • Aldehydes
  • Meldrum’s acid
  • 2-(Nitromethylene)imidazolidine

The reaction is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell. This method is known for its efficiency and yields good to excellent results .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar multi-component reactions, optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
  • Reduction : Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution : Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds:

  • Imidazo[1,2-a]pyridine
  • Pyrido[1,2-a]pyrimidine
  • Tetrahydropyrido[1,2-a]pyrimidine

Uniqueness: 2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2,3,5,6-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h1,3H,2,4-6H2

InChI Key

XVMYODJNZPSKSC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN=C2C=C1

Origin of Product

United States

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